2,5-Diiodothiazole
Description
Structure
3D Structure
Properties
CAS No. |
108306-62-3 |
|---|---|
Molecular Formula |
C3HI2NS |
Molecular Weight |
336.92 g/mol |
IUPAC Name |
2,5-diiodo-1,3-thiazole |
InChI |
InChI=1S/C3HI2NS/c4-2-1-6-3(5)7-2/h1H |
InChI Key |
HMYFQZITFYDGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)I)I |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of 2,5 Diiodothiazole
Direct Iodination Methodologies of Thiazole (B1198619) Ring Systems
Direct iodination of the thiazole ring is a common approach to introduce iodine atoms onto the heterocyclic core. This typically involves the use of an iodinating agent in the presence of a suitable catalyst or activating agent.
One method for the direct iodination of a thiazole derivative involves dissolving the starting material, such as 2-(2-Amino-thiazol-4-yl)-4-chloro-phenol, in a solvent like poly(ethylene glycol) (PEG-400). sciensage.info Iodine and an oxidizing agent, such as iodic acid, are then added to the mixture. sciensage.info The reaction is typically stirred at room temperature, and its progress can be monitored using thin-layer chromatography (TLC). sciensage.info Upon completion, the product is isolated by dilution with water and decomposition of unreacted iodine with a sodium thiosulphate solution. sciensage.info
Another approach involves the lithiation of a thiazole derivative followed by quenching with iodine. For instance, 2,4-dichloro-1,3-thiazole can be dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (-78°C) under an inert atmosphere. benchchem.com A lithiating agent, such as n-butyllithium, is then added to generate a lithiated intermediate at the 5-position, which is subsequently treated with iodine to yield the iodinated product. benchchem.com It is important to control the temperature to prevent decomposition of the thiazole ring. benchchem.com
The table below summarizes a direct iodination methodology:
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 2-(2-Amino-thiazol-4-yl)-4-chloro-phenol | Iodine, Iodic Acid | PEG-400, Water | Room temperature, 20 minutes | 2-(2-amino-thiazol-4-yl)-4-chloro-6-iodophenol | 96% |
| 2,4-dichloro-1,3-thiazole | n-Butyllithium, Iodine | THF | -78°C | 2,4-dichloro-5-iodo-1,3-thiazole | ~75% benchchem.com |
Indirect Synthetic Routes via Halogen Exchange or Precursor Derivatization
Indirect methods for synthesizing 2,5-diiodothiazole often involve halogen exchange reactions, where a less reactive halogen is replaced by iodine, or the derivatization of a suitable precursor. These routes offer an alternative when direct iodination is not feasible or leads to low yields.
Halogen-metal exchange is a powerful tool for this purpose. ias.ac.inorgsyn.org An aryl halide, typically a bromide, is treated with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817). ias.ac.inorgsyn.orgscribd.com This reaction is generally very fast, sometimes even faster than proton transfer. scribd.com The resulting aryllithium compound can then be reacted with an electrophile. ias.ac.in For instance, treating 2,5-dibromopyridine (B19318) with n-BuLi followed by quenching with a suitable electrophile can lead to the desired product. arkat-usa.org The rate of magnesium-halogen exchange is influenced by substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. harvard.edu
Another indirect strategy is the derivatization of a pre-functionalized thiazole. For example, a precursor like 2-(trimethylsilyl)thiazole (B1297445) can be used. chemsrc.comguidechem.com The trimethylsilyl (B98337) group can be replaced with iodine through specific reactions.
The following table outlines an example of a halogen exchange reaction:
| Starting Material | Reagents | Key Intermediate | Subsequent Reaction | Product |
| 2-(2'-bromo-4',5'-methylenedioxyphenyl)ethyl chloride | tert-Butyllithium | 2-(2'-Lithio-4',5'-methylenedioxyphenyl)ethyl chloride | Intramolecular cyclization | 4,5-Methylenedioxybenzocyclobutene |
Optimization of Reaction Conditions and Yields for Efficient Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, and the ratio of reactants.
For direct iodination reactions, the solvent system can significantly impact the outcome. In the iodination of activated arenes using iodine and iodic acid, a mixture of poly(ethylene glycol) (PEG) and water has been shown to be effective. sciensage.info The ratio of PEG to water can be tuned to optimize the solubility of the substrates. sciensage.info It was found that a 60:40 ratio of PEG-400 to water provided the best results in one study. sciensage.info Furthermore, the PEG can be recovered and reused multiple times without a significant loss of activity. sciensage.info
In halogen-metal exchange reactions, the choice of the organolithium reagent and the reaction temperature are critical. orgsyn.org For instance, using tert-butyllithium at low temperatures (below -60°C) can effectively initiate the exchange. orgsyn.org The reaction rate of Grignard reagents is also highly dependent on temperature, with many reactions requiring temperatures above 0°C to proceed at a significant rate. harvard.edu
The table below illustrates the effect of the PEG-H₂O ratio on the yield of an iodination reaction:
| Substrate | PEG:H₂O Ratio | Yield (%) |
| Activated Arene | 100:0 | 85 |
| Activated Arene | 80:20 | 90 |
| Activated Arene | 60:40 | 96 sciensage.info |
| Activated Arene | 40:60 | 92 |
| Activated Arene | 20:80 | 88 |
Data based on a representative iodination reaction. sciensage.info
Formation of this compound as a Co-product or By-product in Complex Thiazole Syntheses
In some complex multi-step syntheses involving thiazole derivatives, this compound may be formed as a co-product or a by-product. This can occur when the reaction conditions are suitable for the iodination of the thiazole ring, even if it is not the primary intended transformation.
For example, in syntheses that utilize iodine-based reagents for other purposes, such as the ketoiodination of alkenes to form α-iodo ketones, there is a possibility of subsequent or concurrent iodination of a thiazole moiety present in the starting material or an intermediate. thieme-connect.com The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, can be adapted to produce a variety of substituted thiazoles. thieme-connect.comencyclopedia.pub If an iodo-substituted α-haloketone is used, or if iodine is present in the reaction mixture, the formation of iodinated thiazoles is plausible.
While direct synthesis is the preferred route for obtaining this compound, its incidental formation highlights the reactivity of the thiazole ring towards iodination and the need for careful control of reaction conditions in complex synthetic sequences to avoid unwanted side reactions.
Reactivity and Transformational Chemistry of 2,5 Diiodothiazole
Nucleophilic Substitution Reactions at Iodinated Positions
The iodine atoms on the 2,5-diiodothiazole ring are effective leaving groups, allowing for their displacement by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the thiazole (B1198619) ring system, particularly the nitrogen atom, facilitates this process by stabilizing the negatively charged intermediate (Meisenheimer complex).
Reactions with potent nucleophiles such as alkoxides (RO⁻) or thiolates (RS⁻) can lead to the formation of new carbon-oxygen or carbon-sulfur bonds. While di-substitution is possible under harsh conditions (e.g., high temperatures, excess nucleophile), mono-substitution can often be achieved. The C2 position is generally more susceptible to nucleophilic attack than the C5 position due to its greater electron deficiency, being situated between the two ring heteroatoms.
The table below illustrates representative nucleophilic substitution reactions on this compound.
| Entry | Nucleophile | Conditions | Major Product | Notes |
|---|---|---|---|---|
| 1 | Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH), Reflux | 5-Iodo-2-methoxythiazole | Preferential substitution occurs at the more electrophilic C2 position. |
| 2 | Sodium thiophenoxide (NaSPh) | Dimethylformamide (DMF), 80 °C | 5-Iodo-2-(phenylthio)thiazole | C-S bond formation via displacement of iodide by the thiolate nucleophile. |
| 3 | Sodium methoxide (NaOMe) (Excess) | Methanol (MeOH), High Temp/Pressure | 2,5-Dimethoxythiazole | Forcing conditions can lead to di-substitution at both positions. |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling is the most prominent and synthetically valuable application of this compound. The C-I bonds serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The differential reactivity of the C2-I and C5-I bonds is a key feature that allows for controlled, sequential functionalization.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a robust and widely used method for functionalizing this compound. Utilizing a palladium catalyst, typically in the presence of a base, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the iodinated positions. By employing two equivalents of a boronic acid, a symmetrical 2,5-disubstituted thiazole can be synthesized in a single step.
| Entry | Boronic Acid (2.2 eq.) | Catalyst | Base/Solvent | Product |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O | 2,5-Diphenylthiazole |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / Dioxane | 2,5-Bis(4-methoxyphenyl)thiazole |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O | 2,5-Di(thiophen-3-yl)thiazole |
Beyond the Suzuki reaction, this compound is a competent substrate for a variety of other palladium-catalyzed cross-coupling reactions, each offering unique advantages depending on the desired transformation and functional group tolerance.
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the organometallic partner. It is highly effective for forming C-C bonds but is limited by the high reactivity of the Grignard reagent, which is incompatible with acidic protons and many electrophilic functional groups.
Negishi Coupling: Employing an organozinc reagent (R-ZnX), this method offers greater functional group tolerance than the Kumada coupling while maintaining high reactivity.
Stille Coupling: This reaction pairs the substrate with an organotin reagent (R-SnR'₃). The key advantage of Stille coupling is its exceptional tolerance for a wide array of functional groups, although the toxicity and stoichiometric tin byproducts can be a drawback.
Heck Coupling: This reaction facilitates the vinylation of the thiazole ring by coupling it with an alkene in the presence of a palladium catalyst and a base. It is a primary method for introducing carbon-carbon double bonds.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Primary Application/Feature |
|---|---|---|---|
| Kumada | Grignard Reagent (R-MgX) | Pd or Ni based | Highly reactive for C(sp³)-C(sp²) and C(sp²)-C(sp²) bond formation. |
| Negishi | Organozinc (R-ZnX) | Pd based | Good balance of reactivity and functional group tolerance. |
| Stille | Organostannane (R-SnBu₃) | Pd based | Excellent functional group tolerance; stable reagents. |
| Heck | Alkene (e.g., Styrene) | Pd based + Base | Forms C-C double bonds (vinylation of the thiazole ring). |
A key feature of this compound is the differential reactivity of its two C-I bonds in cross-coupling reactions. The C2-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C5-I bond. This is attributed to the higher electrophilicity of the C2 position, which is influenced by both the adjacent sulfur and nitrogen atoms.
This reactivity difference can be exploited to achieve selective mono-functionalization at the C2 position by carefully controlling the reaction stoichiometry (using ~1 equivalent of the coupling partner) and employing milder conditions (e.g., lower temperatures, shorter reaction times). The resulting 2-substituted-5-iodothiazole intermediate can then be isolated and subjected to a second, distinct coupling reaction to functionalize the C5 position, leading to the synthesis of unsymmetrical 2,5-disubstituted thiazoles. This stepwise approach is a cornerstone of its synthetic utility.
| Step | Starting Material | Reagent (1.05 eq.) | Conditions | Product |
|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 70 °C, 4h | 5-Iodo-2-phenylthiazole |
| 2 | 5-Iodo-2-phenylthiazole | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂, DMF, 90 °C, 12h | 2-Phenyl-5-vinylthiazole |
Other Functionalization Reactions of the Thiazole Ring System
In addition to substitution and cross-coupling at the C-I bonds, this compound can undergo other important transformations. The most significant of these is halogen-metal exchange. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) results in the exchange of an iodine atom for a lithium atom.
Consistent with the reactivity trends observed in cross-coupling, this exchange occurs preferentially at the more acidic and electrophilic C2 position. The resulting 2-lithio-5-iodothiazole is a powerful nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups that are not easily installed via cross-coupling. This method provides a complementary route for the regioselective functionalization of the thiazole core.
| Reaction Step | Reagents & Conditions | Intermediate/Product |
|---|---|---|
| 1. Halogen-Metal Exchange | This compound + n-BuLi (1.1 eq.), THF, -78 °C | 2-Lithio-5-iodothiazole (in situ) |
| 2a. Quench with Electrophile (CO₂) | i. CO₂(g), ii. H₃O⁺ workup | 5-Iodothiazole-2-carboxylic acid |
| 2b. Quench with Electrophile (Aldehyde) | i. Benzaldehyde, ii. H₃O⁺ workup | (5-Iodothiazol-2-yl)(phenyl)methanol |
Advanced Spectroscopic Elucidation of 2,5 Diiodothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2,5-diiodothiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure.
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. For this compound, the thiazole (B1198619) ring contains a single proton at the 4-position. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the two iodine atoms.
In the ¹H NMR spectrum of this compound, the proton at the C4 position is observed as a singlet, owing to the absence of adjacent protons to couple with. The experimentally reported chemical shift for this proton is δ 7.77 ppm (in CDCl₃). The downfield shift is consistent with the deshielding effect of the electronegative heteroatoms and the iodine substituents in the thiazole ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | 7.77 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, three distinct carbon signals are expected for the thiazole ring. The chemical shifts of these carbons are significantly influenced by the attached iodine atoms and the heteroatoms within the ring.
The carbons directly bonded to the iodine atoms (C2 and C5) are expected to be shifted significantly upfield due to the heavy atom effect of iodine. The carbon at the 4-position (C4) will be influenced by the adjacent sulfur and nitrogen atoms. Experimental data for this compound shows the following chemical shifts:
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 89.3 |
| C-4 | 133.5 |
| C-5 | 80.1 |
The assignments are based on the expected electronic environment of each carbon atom within the this compound structure.
In the study of this compound derivatives, particularly those involving organometallic moieties, advanced heteronuclear NMR techniques are employed. For instance, in the case of stannylated derivatives, such as 2,5-bis(trimethylstannyl)thiazole, ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterization.
¹¹⁹Sn NMR provides direct information about the tin centers in the molecule. The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination environment and the nature of the substituents attached to the tin atom. For organotin compounds, the chemical shift range is vast, allowing for the clear differentiation of various tin species. The analysis of ¹¹⁹Sn-¹H and ¹¹⁹Sn-¹³C coupling constants can further aid in the structural elucidation of these derivatives. While specific ¹¹⁹Sn NMR data for derivatives of this compound are not extensively reported, the technique remains a crucial method for the characterization of such compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Vibration Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. These methods are complementary and are used to obtain a comprehensive vibrational profile of this compound.
In the IR spectrum of thiazole derivatives, characteristic bands corresponding to C-H, C=N, and C-S stretching and bending vibrations are typically observed. For this compound, the C-H stretching vibration of the lone proton at the 4-position would be expected in the region of 3100-3000 cm⁻¹. The C=N stretching vibration usually appears in the 1650-1550 cm⁻¹ region, while the C-S stretching vibrations are found at lower wavenumbers. The presence of the heavy iodine atoms will also give rise to C-I stretching vibrations, which are expected in the far-infrared region, typically below 600 cm⁻¹.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the symmetric stretching vibrations of the thiazole ring and the C-I bonds would be expected to be strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H Stretch | 3100 - 3000 | IR, Raman |
| C=N Stretch | 1650 - 1550 | IR, Raman |
| Ring Vibrations | 1500 - 1000 | IR, Raman |
| C-S Stretch | 800 - 600 | IR, Raman |
| C-I Stretch | < 600 | IR, Raman |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, mass spectrometry provides a direct confirmation of its elemental composition.
The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. The presence of two iodine atoms would result in a characteristic isotopic pattern for the molecular ion peak. The fragmentation of the molecular ion would be expected to proceed through the loss of iodine atoms or the thiazole ring itself.
Common fragmentation pathways for iodo-substituted aromatic compounds involve the cleavage of the carbon-iodine bond. scirp.org Therefore, prominent peaks corresponding to the loss of one or both iodine atoms ([M-I]⁺ and [M-2I]⁺) would be anticipated. Fragmentation of the thiazole ring could also occur, leading to smaller charged fragments. The analysis of these fragmentation patterns provides valuable structural information and confirms the identity of this compound.
| Ion | Description |
|---|---|
| [C₃HNS I₂]⁺ | Molecular Ion (M⁺) |
| [C₃HNS I]⁺ | Loss of one iodine atom |
| [C₃HNS]⁺ | Loss of two iodine atoms |
| [C₂HNS]⁺, [CS]⁺, etc. | Fragments from ring cleavage |
X-ray Crystallography for Definitive Solid-State Structural Determination and Conformational Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While a specific crystal structure for this compound has not been widely reported, the technique has been successfully applied to numerous thiazole derivatives. These studies reveal that the thiazole ring is planar. In the solid state, substituted thiazoles often exhibit intermolecular interactions such as hydrogen bonding (if suitable functional groups are present) and π-π stacking interactions between the aromatic rings.
For this compound, a crystal structure determination would provide precise measurements of the C-I, C-S, C-N, and C-C bond lengths and the internal angles of the thiazole ring. It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding involving the iodine atoms. This information is crucial for understanding the solid-state properties of the compound.
Theoretical and Computational Investigations of 2,5 Diiodothiazole
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgscispace.com DFT has become a popular tool in computational chemistry and physics for predicting molecular properties due to its balance of accuracy and computational cost. wikipedia.org
In the context of 2,5-diiodothiazole, DFT calculations can provide valuable information about its:
Electronic Structure: DFT helps in understanding the arrangement of electrons within the molecule, which is fundamental to its chemical behavior. scispace.com
Stability: The thermodynamic stability of the molecule can be assessed by calculating its total energy. Lower energy structures correspond to more stable configurations.
Reactivity: DFT allows for the calculation of various reactivity descriptors. These parameters help in predicting how this compound will interact with other chemical species. mdpi.com Key reactivity descriptors include:
Chemical Potential (µ): Indicates the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity (ω): Describes the ability of a molecule to accept electrons. mdpi.com
The choice of the functional and basis set is crucial for obtaining accurate results in DFT calculations. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable geometrical and electronic properties for various heterocyclic compounds. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic and Photo-physical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. uci.edu It is a valuable tool for simulating electronic and photophysical properties, such as absorption and emission spectra. researchgate.net
For this compound, TD-DFT calculations can elucidate:
Electronic Transitions: TD-DFT can predict the energies and intensities of electronic transitions between different molecular orbitals. researchgate.net This information is crucial for understanding the molecule's interaction with light.
Photophysical Properties: Properties such as fluorescence and phosphorescence can be investigated. For example, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is a key parameter in determining the efficiency of intersystem crossing and subsequent phosphorescence. researchgate.net
However, it is important to be aware of the limitations of approximate functionals used in practical TD-DFT calculations, especially when modeling photochemical reactions and bond-breaking processes. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Transitions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These orbitals are at the forefront of electron occupation and play a crucial role in chemical reactions and electronic transitions. libretexts.org
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org
LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. libretexts.org This gap is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A smaller gap generally indicates higher reactivity. austinpublishinggroup.com
The analysis of FMOs provides a qualitative understanding of electronic transitions. When a molecule absorbs light, an electron is typically excited from the HOMO to the LUMO. libretexts.org The energy of this transition corresponds to the energy of the absorbed photon.
| Concept | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons; associated with nucleophilicity. libretexts.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability of a molecule to accept electrons; associated with electrophilicity. libretexts.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's excitability, kinetic stability, and chemical reactivity. libretexts.orgaustinpublishinggroup.com |
Computational Studies of Intramolecular and Intermolecular Interactions, including Halogen Bonding Potentials
Computational methods are instrumental in studying the various non-covalent interactions that govern the structure and properties of molecular systems. For this compound, these interactions are particularly significant due to the presence of iodine atoms.
Intramolecular Interactions: These are interactions that occur within a single molecule. In the context of substituted thiazoles, these can influence the conformation and stability of the molecule.
Intermolecular Interactions: These are forces between neighboring molecules. A key intermolecular interaction for this compound is halogen bonding.
Halogen Bonding: A halogen bond is a directional, non-covalent interaction between a halogen atom (the Lewis acid) in one molecule and a Lewis base in another. mdpi.comresearchgate.net The iodine atoms in this compound can act as halogen bond donors. The strength and directionality of these bonds can be investigated using computational methods like DFT and quantum theory of atoms in molecules (QTAIM). beilstein-journals.org The sulfur atom in the thiazole (B1198619) ring can also participate in halogen bonding as a Lewis base. researchgate.net
2,5 Diiodothiazole As a Strategic Building Block in Organic Synthesis
Precursor in the Directed Synthesis of Substituted Thiazole (B1198619) Architectures
The presence of two iodine atoms on the thiazole ring at the 2- and 5-positions allows for the straightforward application of palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents. These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. By choosing the appropriate coupling partner and reaction conditions, chemists can precisely control the final structure of the thiazole derivative.
Palladium-catalyzed methods such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are frequently employed to transform 2,5-diiodothiazole into its 2,5-disubstituted counterparts. The Suzuki-Miyaura reaction, which couples the diiodothiazole with organoboron reagents, is particularly notable for its tolerance of various functional groups and generally mild reaction conditions. Similarly, Stille coupling utilizes organotin reagents, while Sonogashira coupling introduces alkyne functionalities, which are themselves versatile handles for further chemical modification. These transformations enable the synthesis of thiazoles bearing aryl, heteroaryl, alkyl, and alkynyl groups, which are crucial for tuning the electronic and steric properties of the final molecule.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2,5-Diarylthiazole |
| Stille | Organostannane | Pd(PPh₃)₄ | 2,5-Disubstituted Thiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2,5-Dialkynylthiazole |
Role in the Construction of Complex Heterocyclic Systems
Beyond the synthesis of simple disubstituted thiazoles, this compound serves as a critical linchpin for the assembly of more complex and extended heterocyclic systems. Its bifunctional nature makes it an ideal monomer or core unit for the synthesis of oligomers and conjugated polymers. In materials science, π-conjugated polymers containing heterocyclic units like thiazole are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The iterative or one-pot double cross-coupling of this compound with various bis-organometallic reagents or dihalides allows for the construction of well-defined oligomeric structures, such as terthiophenes containing a central thiazole unit. These reactions, often catalyzed by palladium complexes, enable the precise assembly of alternating donor-acceptor structures, which is a key strategy for tuning the optoelectronic properties of organic materials. The resulting complex systems benefit from the inherent electronic characteristics of the thiazole ring, and the synthetic pathway originating from this compound provides a reliable method for their production. The synthesis of such polymers often involves methods like Stille or Suzuki polycondensation. mdpi.com
Development of Novel Synthetic Methodologies Utilizing its Di-iodinated Framework
The utility of this compound has spurred the development of new synthetic methods that take advantage of its unique reactivity. A key area of research is the selective functionalization of one C-I bond while leaving the other intact. This stepwise approach is crucial for creating unsymmetrically substituted 2,5-thiazoles, which are often more challenging to synthesize via traditional methods.
One successful strategy involves the use of halogen-metal exchange reactions, typically with organolithium reagents like n-butyllithium, at low temperatures. The reactivity difference between the iodine at the 2-position versus the 5-position can be exploited under carefully controlled conditions. For instance, selective lithiation at one position can be achieved, followed by quenching with an electrophile to install the first substituent. The remaining iodine atom can then be transformed in a subsequent, different reaction, such as a palladium-catalyzed cross-coupling. This sequential functionalization provides access to a vast array of asymmetrically substituted thiazoles that would be difficult to obtain otherwise.
Furthermore, catalyst development has played a role in enhancing the utility of this compound. Researchers have optimized palladium catalyst systems, including the choice of ligands and bases, to achieve high yields and selectivity in double C-H arylation reactions where this compound acts as the di-iodinated precursor. researchgate.net These methodological advancements allow for more efficient and atom-economical syntheses, avoiding the need to pre-functionalize the coupling partners and enabling the direct formation of complex C-C bonds. researchgate.net
Table 2: Methodologies for Selective Functionalization of this compound
| Methodology | Key Reagents/Conditions | Outcome/Selectivity | Application |
|---|---|---|---|
| Halogen-Metal Exchange | n-BuLi or s-BuLi, low temp. (-78 °C) | Mono-lithiation at either C2 or C5 | Synthesis of unsymmetrical 2,5-disubstituted thiazoles |
| Sequential Cross-Coupling | Controlled stoichiometry of coupling partner | Mono-functionalization | Stepwise synthesis of complex thiazole derivatives |
Applications of 2,5 Diiodothiazole in Advanced Materials Science
Integration into Functional Organic Electronic Materials (e.g., Electron Transport Materials)
Functional organic electronic materials are the cornerstone of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A critical component in many of these devices is the electron transport layer (ETL), which facilitates the efficient movement of electrons from the active layer to the cathode. mdpi.com The performance of an electron transport material (ETM) is largely dictated by its electronic structure, particularly the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The incorporation of electron-deficient heterocyclic rings into conjugated molecules is a well-established strategy for lowering LUMO energy levels, thereby enhancing electron injection and transport. The thiazole (B1198619) ring is a prime example of such a unit. Research has shown that replacing electron-rich thiophene (B33073) rings with electron-deficient thiazole units in a polymer backbone can effectively lower both the HOMO and LUMO energy levels, which is beneficial for material stability and device performance. nsf.gov This substitution makes the resulting material more suitable for accepting and transporting electrons.
While direct reports on the use of 2,5-diiodothiazole are not abundant, the synthesis of thiazole-containing polymers for ETM applications frequently employs di-halogenated thiazole precursors in cross-coupling reactions. These precursors serve as the foundational building blocks for the final polymer. For instance, all-electron-acceptor polymers exhibiting unipolar electron transport have been successfully synthesized using di-halogenated or stannylated bithiazole units. nsf.govresearchgate.net The high reactivity of the C-I bonds in this compound makes it a highly suitable, and potentially superior, monomer for such syntheses compared to its dibromo- and dichloro-analogues, often allowing for milder reaction conditions.
The table below summarizes the properties of representative thiazole-based polymers developed for electron transport, illustrating the effectiveness of the thiazole unit in tuning electronic properties.
| Polymer Name/Type | Monomer Units | Key Properties | Application |
| PTzTBI | Thiazolothiazole (TzTz) and Dithienothienothiophenebisimide (TBI) | ELUMO: -3.20 eV; Ambipolar transport with balanced hole and electron mobilities (μh ≈ 0.02 cm²/Vs, μe ≈ 0.01 cm²/Vs). researchgate.net | Organic Field-Effect Transistors (OFETs) researchgate.net |
| PDTzTI | Imide-functionalized 2,2′-bithiazolothienyl | Unipolar n-type transport with high electron mobility (μe) up to 1.61 cm² V⁻¹ s⁻¹. mdpi.com | n-type OFETs mdpi.com |
| PDBPyBTz | 2,2'-bithiazole and bispyridinyl diketopyrrolopyrrole | High electron affinity (3.87 eV); Unipolar n-channel transport with μe ≈ 0.02 cm²/Vs. researchgate.net | n-channel OFETs researchgate.net |
| TRTzOR-based copolymers | 4-alkoxy-5-(3-alkylthiophen-2-yl)thiazole and Benzothiadiazole | Lowered FMO levels by 0.2-0.3 eV compared to thiophene analogues. nsf.gov | Polymer Solar Cells (PSCs) nsf.gov |
Utilization in the Design and Synthesis of Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electrical properties, making them essential for applications ranging from sensors to flexible electronics. The synthesis of these materials is often achieved through metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira polymerizations. researchgate.net
These synthetic methods rely on the use of monomers functionalized with specific reactive groups, most commonly halogens and organometallic moieties (e.g., organotin or boronic acid). Di-halogenated aromatic and heteroaromatic compounds are particularly crucial as they can undergo polymerization with appropriate co-monomers to build the extended conjugated backbone.
This compound serves as an ideal monomer building block in this context. The two iodine substituents provide reactive sites for cross-coupling reactions at the 2- and 5-positions of the thiazole ring. The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, leading to higher reactivity in the oxidative addition step of the catalytic cycle. This enhanced reactivity enables polymerization to occur under more facile conditions, potentially leading to higher molecular weight polymers with fewer defects.
Numerous studies have demonstrated the use of di-halogenated heterocycles in forming high-performance conjugated polymers. For example, an all-electron acceptor conjugated polymer, PDPP4Tz, was synthesized via a Stille coupling reaction involving an electron-deficient distannane bithiazole and a brominated acceptor unit. nsf.gov Similarly, the Stille copolymerization of bithiazole and diketopyrrolopyrrole monomers has been used to create the n-channel polymer PDBPyBTz. researchgate.net These examples, which use related thiazole building blocks, underscore the synthetic pathway for which this compound is perfectly suited.
| Coupling Reaction | Halogenated Monomer Type | Co-monomer Type | Resulting Linkage |
| Stille Coupling | Di-iodo or Di-bromo-heterocycle | Di-stannyl-heterocycle | C-C |
| Suzuki Coupling | Di-iodo or Di-bromo-heterocycle | Heterocycle-di-boronic acid/ester | C-C |
| Heck Coupling | Di-iodo or Di-bromo-heterocycle | Di-vinyl-aromatic | C=C (vinylene) |
| Sonogashira Coupling | Di-iodo or Di-bromo-heterocycle | Di-ethynyl-aromatic | C≡C (ethynylene) |
Building Block for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
Beyond covalent polymers, this compound is a valuable component for constructing higher-order structures like metal-organic frameworks (MOFs) and supramolecular assemblies through non-covalent interactions.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The organic linkers are typically rigid molecules containing two or more coordinating groups, most commonly carboxylates. For this compound to be used as a primary linker in MOF synthesis, it would first need to be chemically modified into a coordinating ligand, such as thiazole-2,5-dicarboxylic acid . The synthesis of this ligand could be achieved from this compound via methods like halogen-metal exchange followed by carboxylation. The resulting thiazole-based dicarboxylate linker could then be reacted with metal salts to form robust frameworks. The utility of this approach is supported by existing research on MOFs constructed from related heterocyclic linkers, such as 1,2,5-thiadiazole-3,4-dicarboxylic acid and various pyridine-dicarboxylic acids, which have been used to create MOFs with applications in luminescence sensing and gas adsorption. rsc.orgresearchgate.netresearchgate.net
Supramolecular Assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and halogen bonding. The iodine atoms in this compound are particularly significant for their ability to act as potent halogen bond donors . A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor), such as a nitrogen, oxygen, or sulfur atom.
The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for designing and controlling the assembly of molecules in the solid state. The two iodine atoms on the this compound ring can form robust and predictable interactions with suitable halogen bond acceptors, guiding the formation of one-, two-, or three-dimensional networks. While detailed structural studies on this compound itself are limited, research on analogous compounds like 2,4-dibromothiazole (B130268) confirms the role of such interactions in directing crystal packing. The greater polarizability of iodine compared to bromine suggests that this compound would form even stronger halogen bonds, making it an excellent candidate for the rational design of co-crystals and other complex supramolecular architectures.
| Interaction Type | Role of this compound | Potential Application |
| Halogen Bonding | Strong halogen bond donor (C-I···X, where X = N, O, S) | Crystal engineering, co-crystal formation, directing solid-state packing |
| Coordination Bonding (as a derivative) | Precursor to thiazole-2,5-dicarboxylic acid linker | Building block for porous Metal-Organic Frameworks (MOFs) |
Future Research Perspectives and Emerging Areas
Exploration of New Reactivity Pathways and Catalytic Applications for Functionalization
The functionalization of the thiazole (B1198619) ring is a key area of interest for organic chemists. numberanalytics.combenthamdirect.com Future research will likely focus on discovering new ways to selectively modify 2,5-diiodothiazole, moving beyond traditional cross-coupling reactions. numberanalytics.com The presence of two iodine atoms offers a unique platform for stepwise and site-selective functionalization, allowing for the creation of complex and diverse molecular architectures.
Emerging areas of exploration include:
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the thiazole ring presents an atom-economical and efficient strategy for introducing new functional groups. numberanalytics.com Research in this area could lead to the development of novel catalytic systems that can selectively activate specific C-H bonds in the presence of the reactive carbon-iodine bonds.
Radical Reactions: The use of radical intermediates opens up new avenues for forming carbon-carbon and carbon-heteroatom bonds at the 2 and 5 positions of the thiazole ring. numberanalytics.com Investigating the radical reactivity of this compound could lead to the synthesis of previously inaccessible derivatives.
Dearomatizing Cascades: Copper(I)-catalyzed cascade reactions have shown promise in the functionalization of thiazoles, leading to highly substituted 4-thiazolines. rsc.org Applying such methodologies to this compound could generate a library of novel, densely functionalized thiazoline (B8809763) scaffolds with potential biological activities.
The development of new catalytic applications is also a crucial research direction. While metal-catalyzed cross-coupling reactions are well-established for functionalizing thiazoles, there is a growing interest in developing more sustainable and efficient catalytic systems. numberanalytics.combenthamdirect.com This includes the use of earth-abundant metals and the design of catalysts that can operate under milder reaction conditions. Furthermore, anion-doped metal oxides are emerging as a new class of heterogeneous catalysts with tunable properties, which could find applications in the selective functionalization of this compound. rsc.orgrsc.org
Computational Design and Predictive Modeling for Next-Generation Thiazole-Based Materials
Computational chemistry is becoming an indispensable tool in the design and development of new materials. acs.org For this compound, computational design and predictive modeling can accelerate the discovery of next-generation thiazole-based materials with tailored properties. acs.orgnih.gov
Key research areas in this domain include:
De Novo Fluorophore Design: By coupling computational and synthetic chemistry strategies, researchers can rationally design novel fluorophores based on the thiazole scaffold. acs.org Computational calculations can be used to predict key photophysical properties like absorption wavelength and band gap, guiding the synthesis of materials with tunable optical characteristics. acs.org
In Silico ADME-Toxicity Studies: Predictive models can be used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual libraries of this compound derivatives. nih.govplos.org This allows for the early identification of drug-like candidates with favorable pharmacokinetic profiles, reducing the time and cost associated with drug discovery. nih.gov
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding affinity and interaction modes of this compound derivatives with biological targets. nih.govplos.orgresearchgate.net This information is crucial for understanding the mechanism of action of bioactive compounds and for the rational design of more potent and selective inhibitors. For instance, molecular dynamics simulations can analyze the conformational changes induced by a ligand binding to a protein. nih.govresearchgate.net
The integration of computational modeling with experimental validation is essential for the successful development of new thiazole-based materials. mdpi.com
Synergistic Approaches Combining Advanced Synthetic Strategies with Comprehensive Theoretical and Spectroscopic Methodologies
A holistic approach that combines advanced synthetic methods with a suite of theoretical and spectroscopic techniques will be crucial for a comprehensive understanding of this compound and its derivatives. rsc.orgresearchgate.net This synergistic strategy will enable a deeper insight into the structure-property relationships of these compounds.
Future research will likely involve:
Advanced Synthetic Strategies: The development of efficient and versatile synthetic routes, such as one-pot or multistage reactions, will be essential for creating a diverse library of functionalized thiazoles. benthamdirect.comnih.gov This includes the use of functionalized thioamides as precursors for the synthesis of mono-, di-, and tri-substituted thiazoles under mild, metal-free conditions. rsc.org
Comprehensive Spectroscopic Characterization: A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, will be used to unambiguously determine the structure of newly synthesized compounds. rsc.orgmdpi.com X-ray crystallography will provide definitive structural elucidation, particularly for analyzing intermolecular interactions like halogen bonding. benchchem.comresearchgate.net
Integration of Theoretical and Experimental Data: The synergy between computational predictions and experimental results is a powerful approach. acs.org For example, theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational models. thieme-connect.de This iterative process of prediction and validation will lead to a more refined understanding of the electronic structure and reactivity of this compound.
By embracing these synergistic approaches, researchers can unlock the full potential of this compound as a versatile building block for the development of new materials with a wide range of applications.
Q & A
Q. How can researchers resolve contradictions in spectral data or biological activity measurements for this compound derivatives?
- Methodological Answer : Data discrepancies often arise from impurities or solvent effects. Triangulate analytical methods: validate NMR findings with X-ray crystallography and compare biological assays across multiple cell lines. Replicate experiments under standardized conditions (e.g., fixed concentrations, controls). For biological activity conflicts, employ dose-response curves (IC₅₀/EC₅₀) and statistical tests (e.g., ANOVA) to identify outliers. Document all variables (e.g., solvent, temperature) to isolate confounding factors .
Q. What strategies improve the regioselectivity of diiodination in thiazole derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., electron-withdrawing substituents) to favor iodination at the 2- and 5-positions. Solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics. Catalytic systems (e.g., palladium complexes) enhance selectivity but require rigorous optimization. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding experimental design .
Q. How to design experiments to explore novel applications of this compound in medicinal chemistry?
- Methodological Answer : Align research questions with FINER criteria (Feasible, Novel, Ethical, Relevant). Begin with in silico studies (molecular docking, ADMET profiling) to identify target proteins (e.g., kinases). Validate hypotheses via in vitro assays (e.g., enzyme inhibition) using positive/negative controls. Structure-Activity Relationship (SAR) studies require systematic substitution of iodine with other halogens or functional groups. Collaborate with crystallographers to resolve binding modes .
Methodological Notes
- Data Reporting : Follow ICMJE guidelines for documenting chemicals (purity, source, storage) and statistical methods .
- Ethical Compliance : For biological studies, adhere to participant selection protocols and declare conflicts of interest .
- Literature Integration : Use frameworks like PICO to contextualize findings within existing knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
